Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]- Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-
Brand Name: Vulcanchem
CAS No.: 71767-17-4
VCID: VC17118556
InChI: InChI=1S/C34H38N6/c1-5-39(6-2)33-21-9-27(10-22-33)25-35-29-13-17-31(18-14-29)37-38-32-19-15-30(16-20-32)36-26-28-11-23-34(24-12-28)40(7-3)8-4/h9-26H,5-8H2,1-4H3
SMILES:
Molecular Formula: C34H38N6
Molecular Weight: 530.7 g/mol

Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-

CAS No.: 71767-17-4

Cat. No.: VC17118556

Molecular Formula: C34H38N6

Molecular Weight: 530.7 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]- - 71767-17-4

Specification

CAS No. 71767-17-4
Molecular Formula C34H38N6
Molecular Weight 530.7 g/mol
IUPAC Name 4-[[4-[[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]diazenyl]phenyl]iminomethyl]-N,N-diethylaniline
Standard InChI InChI=1S/C34H38N6/c1-5-39(6-2)33-21-9-27(10-22-33)25-35-29-13-17-31(18-14-29)37-38-32-19-15-30(16-20-32)36-26-28-11-23-34(24-12-28)40(7-3)8-4/h9-26H,5-8H2,1-4H3
Standard InChI Key YTWOOKYCDQBWNO-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(CC)CC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core consists of two benzene rings linked by an azo (-N=N-)) group. Each benzene ring is substituted with a diethylamino (-N(C2H5)2) group and a methylene imine (-CH=N-) moiety (Figure 1). This configuration enhances solubility in polar solvents due to the electron-donating diethylamino groups, which also stabilize the azo linkage against thermal degradation.

Table 1: Key Molecular Properties

PropertyValue
CAS No.71767-17-4
Molecular FormulaC34H38N6
Molecular Weight530.7 g/mol
IUPAC Name4-[[4-[[4-[[4-(Diethylamino)phenyl]methylideneamino]phenyl]diazenyl]phenyl]iminomethyl]-N,N-diethylaniline
SolubilityPolar organic solvents (e.g., DMSO, methanol)

The extended conjugation system across the azo and imine groups contributes to its vibrant coloration, typically in the orange-red spectrum, and enables photoisomerization under UV/visible light.

Synthesis and Chemical Modification

Synthetic Pathways

The synthesis of benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]- involves two primary routes:

  • Regioselective Sulfonation:
    Initial synthesis begins with the sulfonation of precursor azo compounds using sulfur trioxide (SO3) in 1,2-dichloroethane at 5°C. This step introduces sulfonic acid groups at the 4-position of the benzene rings, which are subsequently neutralized with ammonium hydroxide to form water-soluble diammonium salts . Yields for this step range from 52% to 87%, depending on the alkyl chain length of the precursor .

  • Ritter Reaction:
    An alternative approach employs 3-methyl-2-butenoic acid to generate carbocations, which react with nitrile groups to form N-alkyl amides. This method introduces solubilizing groups in a single step, producing disodium salts with enhanced stability .

Critical Challenges:

  • Low yields (15%) observed in esterification steps due to competing amidation and chlorination side reactions .

  • Sensitivity of the azo group to reducing agents, necessitating inert atmospheres during synthesis.

Industrial and Pharmacological Applications

Dye and Photoresponsive Materials

The compound’s intense coloration and photoisomerization properties make it suitable for:

  • Textile Dyes: Stable coloration under UV exposure.

  • Optical Switches: Reversible trans-cis isomerization enables applications in data storage and molecular machines.

CompoundSubstituentsSolubilityKey Applications
Benzenamine (this study)DiethylaminoHighDyes, drug delivery
Michler’s BaseDimethylaminoModerateDye intermediates
4-AminobenzenesulfonicSulfonic acidLowAcid dyes, pharmaceuticals

Future Research Directions

Priority Areas

  • Biological Profiling: Systematic in vitro and in vivo studies to quantify antitumor efficacy and toxicity.

  • Synthetic Optimization: Catalytic methods to improve yields and reduce side reactions.

  • Environmental Impact: Biodegradation pathways and ecotoxicological assessments.

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